

Technical Guide: Physicochemical Properties of 1,3-Dimethyl-1H-indazol-6-amine

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-indazol-6-amine

Cat. No.: B104803

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **1,3-Dimethyl-1H-indazol-6-amine**, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib.[1] Due to its role as a synthetic precursor, detailed public data on its specific experimental solubility and pKa values are limited. This guide therefore collates available information, including predicted values, and outlines detailed experimental protocols for the determination of these critical parameters. Furthermore, its position within the synthetic pathway of Pazopanib is illustrated to provide context for its relevance in drug development.

Introduction

1,3-Dimethyl-1H-indazol-6-amine (CAS No. 221681-92-1) is a substituted indazole derivative.[2] The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3] The primary significance of **1,3-Dimethyl-1H-indazol-6-amine** lies in its role as a crucial building block in the synthesis of Pazopanib, a medication used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4][5][6] Understanding the solubility and ionization constant (pKa) of this intermediate is essential for optimizing reaction conditions, purification processes, and ensuring the overall efficiency of the Pazopanib synthesis.

Physicochemical Data

While specific experimental data for the solubility and pKa of **1,3-Dimethyl-1H-indazol-6-amine** are not readily available in the public domain, we can infer its likely properties based on its chemical structure and data from computational prediction tools.

Predicted pKa Value

The ionization constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and biological interactions. Computational models, such as those provided by ACD/Labs, are widely used in the pharmaceutical industry to predict pKa values, offering a high degree of accuracy.^{[7][8][9][10]}

Compound	Predicted pKa (Basic)	Prediction Method
1,3-Dimethyl-1H-indazol-6-amine	5.35 ± 0.29	ACD/Labs Percepta Platform ^[9]

This predicted pKa value corresponds to the protonation of the 6-amino group.

Solubility Profile

The solubility of an organic compound is dependent on its structure and the nature of the solvent. Based on the structure of **1,3-Dimethyl-1H-indazol-6-amine**, a qualitative solubility profile can be anticipated. The presence of the polar amino group suggests some solubility in polar solvents. However, the bicyclic aromatic indazole core is largely nonpolar, which will limit its aqueous solubility.

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble	The polar amino group can engage in hydrogen bonding with water, but the nonpolar indazole ring system reduces overall aqueous solubility.
Dilute Aqueous Acid (e.g., 5% HCl)	Soluble	As a basic compound, the amino group will be protonated in acidic conditions, forming a more soluble salt.
Common Organic Solvents (e.g., Methanol, Ethanol, DMSO, DMF)	Soluble	The organic nature of the molecule suggests good solubility in common polar and non-polar organic solvents.

Experimental Protocols

For researchers requiring precise experimental values, the following detailed protocols for determining solubility and pKa are provided. These methods are standard in the field and are suitable for aromatic amines like **1,3-Dimethyl-1H-indazol-6-amine**.

Solubility Determination

This protocol outlines a general method for determining the qualitative solubility of an organic compound in various solvents.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- **1,3-Dimethyl-1H-indazol-6-amine**
- Selection of solvents: Purified water, 5% (w/v) Hydrochloric Acid, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)
- Small test tubes
- Vortex mixer

- Analytical balance

Procedure:

- Weigh approximately 5-10 mg of **1,3-Dimethyl-1H-indazol-6-amine** into a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 60 seconds.
- Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
- If the compound dissolves, it is classified as "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution occurs, it is "sparingly soluble."
- Repeat the procedure for each solvent.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.^{[15][16][17][18][19]}

Materials:

- **1,3-Dimethyl-1H-indazol-6-amine**
- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Potassium Chloride (KCl) for maintaining constant ionic strength

- Suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low)
- Nitrogen gas for purging

Procedure:

- Prepare a solution of **1,3-Dimethyl-1H-indazol-6-amine** of a known concentration (e.g., 1-10 mM) in the chosen solvent. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
- Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide.
- Place the solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.
- If determining the pKa of the conjugate acid, titrate the solution with the standardized NaOH solution. If determining the pKa of the amine itself, first acidify the solution with a known excess of standardized HCl and then back-titrate with standardized NaOH.
- Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
- Continue the titration until the pH has passed the equivalence point by at least 2 pH units.
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point. This can be found from the inflection point of the first derivative of the titration curve.

pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[\[20\]](#)[\[21\]](#)

Materials:

- **1,3-Dimethyl-1H-indazol-6-amine**
- UV-Vis spectrophotometer

- Quartz cuvettes
- Calibrated pH meter
- A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 7)
- Stock solution of **1,3-Dimethyl-1H-indazol-6-amine** in a suitable solvent (e.g., methanol or DMSO)

Procedure:

- Prepare a series of solutions of **1,3-Dimethyl-1H-indazol-6-amine** at a constant concentration in the different buffer solutions.
- Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each buffered solution.
- Identify one or more wavelengths where the absorbance changes significantly with pH.
- Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
- The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.

Role in Pazopanib Synthesis

1,3-Dimethyl-1H-indazol-6-amine is a key intermediate in several reported synthetic routes to Pazopanib.^{[4][5][6][22][23]} Understanding its formation and subsequent reactions is crucial for process optimization and impurity profiling in the manufacturing of this important anti-cancer drug.

The following diagram illustrates a common synthetic pathway for Pazopanib, highlighting the position of **1,3-Dimethyl-1H-indazol-6-amine**.



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Figure 1. A representative synthetic pathway for Pazopanib, illustrating the formation of **1,3-Dimethyl-1H-indazol-6-amine**.

Conclusion

While specific experimental data for the solubility and pKa of **1,3-Dimethyl-1H-indazol-6-amine** are not widely published, this technical guide provides valuable predicted data and a framework for its experimental determination. The outlined protocols offer robust methods for researchers to obtain precise values, which are essential for the efficient synthesis of Pazopanib. The contextualization of this compound within the broader synthetic scheme of a clinically important drug underscores the importance of understanding the physicochemical properties of even the intermediate compounds in the drug development pipeline.

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